molecular formula C7H14O3 B3054959 Methyl 5-hydroxyhexanoate CAS No. 62593-13-9

Methyl 5-hydroxyhexanoate

Cat. No. B3054959
CAS RN: 62593-13-9
M. Wt: 146.18 g/mol
InChI Key: KBKUVMOUCKJDBE-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .


Synthesis Analysis

The synthesis of this compound has been studied using metal oxide catalysts. For instance, a 15 wt% Cs/SiO2 catalyst was used for the production of a terminally unsaturated methyl ester, methyl 5-hexenoate (M5H), from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL). This process involved ring-opening transesterification reactions with DHL and methanol .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C7H14O3 . The compound has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. As mentioned earlier, the compound can be synthesized from δ-hexalactone (DHL) using a Cs/SiO2 catalyst. The process involves ring-opening transesterification reactions with DHL and methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula, C7H14O3, and its average and monoisotopic masses .

Scientific Research Applications

1. Role in Fatty Acid Degradation and Non-Ketotic Dicarboxylic Aciduria

Methyl 5-hydroxyhexanoate, specifically its isomer 5-hydroxyhexanoic acid, has been studied for its role in fatty acid degradation. In research focused on patients with non-ketotic dicarboxylic aciduria, it was found that this compound is a normal degradation product of fatty acids. This finding was derived from the analysis of urinary 5-hydroxyhexanoic acid, determining the relative amounts of its L and D isomers in patients (Kamerling et al., 1982).

2. Implications in Neuropathy and Neurotoxicity

Research has shown that this compound, as part of a metabolic pathway involving various hexane derivatives, has implications in neuropathy and neurotoxicity. One study compared the neurotoxicity of different compounds including 5-hydroxy-2-hexanone, a related metabolite, finding that these compounds produced both clinical and histologic evidence of neuropathy. This indicates potential neurotoxic effects of compounds in the same family as this compound (Krasavage et al., 1980).

3. Enzymatic Conversion in Biocatalysis

In the field of biocatalysis, enzymatic cascades involving P450 BM3 variants and cpADH5 were utilized for the biosynthesis of hydroxy- and keto-FAMEs (fatty acid methyl esters). Methyl hexanoate, closely related to this compound, was oxidized to produce methyl 3-hydroxyhexanoate, demonstrating the potential of these compounds in sustainable and efficient synthetic processes (Ensari et al., 2020).

4. Use in Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of various pharmaceuticals. For example, optically active methyl 6-oxo-3,5-syn-isopropylidenedioxyhexanoate, which is structurally similar to this compound, was used in the enantioselective synthesis of the HMG Co-A reductase inhibitor NK-104, a potent pharmaceutical compound (Minami & Hiyama, 1992).

5. Role in DNA Methylation and Epigenetics

Research has revealed that this compound derivatives, such as 5-hydroxymethylcytosine, play a significant role in DNA methylation and epigenetic regulation. This compound is involved in the dynamic reprogramming of cells during early embryonic and germ cell development. Its levels correlate with cell differentiation and it has potential roles in epigenetic regulation through modification of 5-methylcytosine to 5-hydroxymethylcytosine (Tahiliani et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, Methyl hexanoate, indicates that it is flammable and harmful if swallowed . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKUVMOUCKJDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462903
Record name methyl-5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62593-13-9
Record name methyl-5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydroxy hexanoic acid 3 (1 g, 7.69 mmoles) is dissolved in 30 mL of methanol, mixed with a catalytic amount of sulfuric acid and heated until the reaction is completed. Subsequently, the solvent is removed under vacuum and the residue distilled under the vacuum of an oil pump. 870 mg (6.00 mmoles) of methyl-5-hydroxyhexanoate 4 is obtained which represents a yield of 78%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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